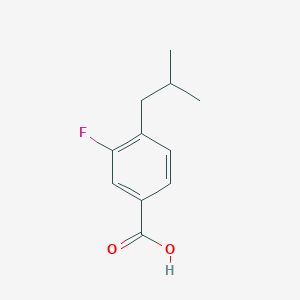

3-Fluoro-4-isobutylbenzoic acid

Description

3-Fluoro-4-isobutylbenzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the meta position (C3) and an isobutyl group (-CH₂CH(CH₂CH₃)) at the para position (C4) relative to the carboxylic acid group. The fluorine atom introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety, while the bulky isobutyl group contributes to steric hindrance and increased lipophilicity. These structural features make it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. However, direct experimental data on this compound are sparse; insights are derived from analogs discussed below.

Properties

Molecular Formula |

C11H13FO2 |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

3-fluoro-4-(2-methylpropyl)benzoic acid |

InChI |

InChI=1S/C11H13FO2/c1-7(2)5-8-3-4-9(11(13)14)6-10(8)12/h3-4,6-7H,5H2,1-2H3,(H,13,14) |

InChI Key |

VSOIHWMXKIXTNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)C(=O)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular properties, and applications of 3-fluoro-4-isobutylbenzoic acid and related compounds:

Notes:

- Molecular Weight : The isobutyl group in the target compound increases its molecular weight compared to simpler analogs (e.g., 3-fluoro-4-hydroxybenzoic acid).

- Acidity: Fluorine’s electron-withdrawing effect enhances acidity. The trifluoromethyl analog (C8H4F4O2) exhibits even higher acidity due to the strong -I effect of -CF₃ . In contrast, 3-amino-4-fluorobenzoic acid has reduced acidity due to the electron-donating -NH₂ group .

Fluorine vs. Hydroxyl Groups

- 3-Fluoro-4-hydroxybenzoic acid (C7H5FO3): The -OH group enables hydrogen bonding, increasing water solubility. It is used to synthesize liquid crystal monomers and fluorinated esters .

- 3-Fluoro-4-isobutylbenzoic acid : The isobutyl group replaces -OH, reducing polarity but enhancing stability against oxidation.

Halogenation Patterns

- 4-Bromo-3-methylbenzoic acid (C8H7BrO2): Bromine’s size and polarizability make it suitable for Suzuki-Miyaura cross-coupling reactions, unlike fluorine .

- 3-Fluoro-4-(trifluoromethyl)benzoic acid (C8H4F4O2): The -CF₃ group creates a steric and electronic environment ideal for catalytic applications .

Biphenyl Systems

- 3-(4-Fluorophenyl)benzoic acid (C13H9FO2): The biphenyl structure enhances planarity and π-π stacking, useful in kinase inhibitor design .

Preparation Methods

Friedel-Crafts Acylation with Fluorobenzene Derivatives

A modified Friedel-Crafts approach, adapted from the synthesis of 4-(4-fluorobenzoyl)butyric acid, offers a plausible pathway:

-

Reaction Setup : Glutaric anhydride reacts with fluorobenzene in methylene chloride, catalyzed by aluminum chloride.

-

Substituent Introduction : The isobutyl group is introduced via alkylation of the intermediate acylated product.

-

Oxidation : The ketone intermediate is oxidized to the carboxylic acid using potassium permanganate or CrO₃.

Key Conditions :

Direct Fluorination of 4-Isobutylbenzoic Acid

Electrophilic fluorination using Selectfluor® or acetyl hypofluorite represents a targeted method:

-

Substrate Preparation : 4-Isobutylbenzoic acid is synthesized via alkylation of toluene derivatives.

-

Fluorination : The meta position is activated using a nitro or sulfonic acid directing group, followed by fluorination at 0–5°C.

-

Directing Group Removal : Hydrolysis or reduction steps yield the final product.

Challenges :

-

Competing para fluorination due to the carboxylic acid’s directing effects.

-

Requires meticulous temperature control to minimize byproducts.

Multi-Step Synthesis via Oxadiazole Intermediates

A patent-pending method for oxadiazole derivatives provides insights into constructing the fluorine-substituted backbone:

-

Condensation Reaction : 3-Fluoro-4-hydroxymethylbenzamidine reacts with 4-isobutylbenzoic acid in DMF at 130–140°C to form an oxadiazole intermediate.

-

Oxidation : Manganese dioxide in ethyl acetate oxidizes the hydroxymethyl group to a carboxylic acid.

Purification and Characterization

Crystallization Protocols

High-purity 3-fluoro-4-isobutylbenzoic acid is obtained via solvent recrystallization:

Analytical Validation

-

HPLC : Purity >99.5% with a C18 column (acetonitrile/0.1% H₃PO₄ mobile phase).

-

NMR : Distinct peaks for fluorine (δ 115–120 ppm in ¹⁹F NMR) and isobutyl protons (δ 0.9–1.1 ppm in ¹H NMR).

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Friedel-Crafts | High atom economy | Low regioselectivity for fluorine |

| Direct Fluorination | Targets meta position specifically | Requires directing groups |

| Oxadiazole Route | High yields, scalable | Multi-step, costly reagents |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluoro-4-isobutylbenzoic acid, and what reaction conditions are critical for success?

- Methodology : Multi-step organic synthesis typically involves:

- Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the isobutyl group to the fluorinated benzene ring .

- Carboxylic acid functionalization via oxidation of a methyl or hydroxymethyl precursor, often using KMnO₄ or CrO₃ under acidic conditions .

- Key conditions : Temperature control (e.g., 80–120°C for coupling reactions), inert atmosphere (N₂/Ar), and catalysts like palladium for cross-coupling .

Q. Which analytical techniques are recommended for confirming the structure and purity of 3-Fluoro-4-isobutylbenzoic acid?

- Methodology :

- NMR spectroscopy (¹H/¹³C/¹⁹F) to verify substituent positions and fluorine coupling patterns .

- HPLC with UV detection (λ = 254 nm) to assess purity (>98% is typical for research-grade material) .

- Mass spectrometry (MS) for molecular weight confirmation and detection of byproducts .

- Elemental analysis to validate stoichiometry .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing 3-Fluoro-4-isobutylbenzoic acid derivatives for structure-activity relationship (SAR) studies?

- Methodology :

- Catalyst screening : Test palladium (e.g., Pd(PPh₃)₄) or copper catalysts for coupling efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Purification strategies : Use gradient column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity products .

Q. What experimental approaches are used to evaluate the biological activity of 3-Fluoro-4-isobutylbenzoic acid, such as enzyme inhibition or anti-inflammatory effects?

- Methodology :

- Enzyme inhibition assays : Measure IC₅₀ values against COX-2 or kinases using fluorogenic substrates .

- In vitro cell models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and anti-inflammatory activity in macrophage models (e.g., TNF-α suppression) .

- Molecular docking : Computational modeling to predict binding interactions with target proteins .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodology :

- Reproducibility checks : Validate assay conditions (pH, temperature, cell passage number) .

- Purity reassessment : Re-analyze compound batches via HPLC to rule out degradation or impurities .

- Structural analogs : Compare activity of derivatives to identify substituent-specific effects .

Q. What role does the fluorine substituent play in modulating the compound’s reactivity or interactions with biomolecules?

- Methodology :

- X-ray crystallography : Resolve fluorine’s electronic effects on aromatic ring geometry in protein-ligand complexes .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity changes when fluorine is replaced with other halogens .

- DFT calculations : Model electron-withdrawing effects on acidity (pKa) of the carboxylic acid group .

Q. How can researchers assess the stability of 3-Fluoro-4-isobutylbenzoic acid under varying storage or experimental conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.